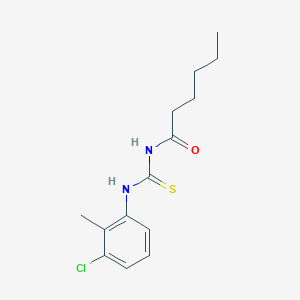![molecular formula C16H22N2O3S B399170 ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate](/img/structure/B399170.png)
ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a hexanoylcarbamothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 4-aminobenzoate with hexanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
化学反应分析
Types of Reactions
ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides or esters with different substituents.
科学研究应用
ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets, such as sodium ion channels in nerve cells. By binding to these channels, the compound can inhibit the passage of sodium ions, thereby blocking nerve signal transmission. This mechanism is similar to that of other local anesthetics, which reduce membrane excitability and prevent the propagation of nerve impulses.
相似化合物的比较
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate, known for its use as a local anesthetic.
Benzocaine: Another local anesthetic with a similar structure but lacking the hexanoylcarbamothioyl group.
Procaine: A local anesthetic with a different ester group but similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of the hexanoylcarbamothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its interaction with biological membranes, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C16H22N2O3S |
|---|---|
分子量 |
322.4g/mol |
IUPAC 名称 |
ethyl 4-(hexanoylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C16H22N2O3S/c1-3-5-6-7-14(19)18-16(22)17-13-10-8-12(9-11-13)15(20)21-4-2/h8-11H,3-7H2,1-2H3,(H2,17,18,19,22) |
InChI 键 |
SZTRUBOHBWLZPQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC |
规范 SMILES |
CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-chlorophenyl)carbamothioyl]hexanamide](/img/structure/B399088.png)
![N-[(3-chlorophenyl)carbamothioyl]hexanamide](/img/structure/B399089.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]hexanamide](/img/structure/B399090.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]hexanamide](/img/structure/B399092.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]hexanamide](/img/structure/B399095.png)
![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide](/img/structure/B399098.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}hexanamide](/img/structure/B399099.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B399101.png)
![N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B399102.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B399106.png)
![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B399107.png)
![N-{3-[(hexanoylcarbamothioyl)amino]phenyl}furan-2-carboxamide](/img/structure/B399109.png)
![2,4-dichloro-N-(4-{[(hexanoylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B399110.png)
